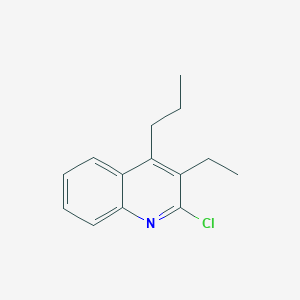

2-Chloro-3-ethyl-4-propylquinoline

Description

Properties

CAS No. |

5659-25-6 |

|---|---|

Molecular Formula |

C14H16ClN |

Molecular Weight |

233.73 g/mol |

IUPAC Name |

2-chloro-3-ethyl-4-propylquinoline |

InChI |

InChI=1S/C14H16ClN/c1-3-7-11-10(4-2)14(15)16-13-9-6-5-8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

IDWUMOILKKQLAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=NC2=CC=CC=C21)Cl)CC |

Origin of Product |

United States |

Preparation Methods

Skraup Cyclization with Substituted Anilines

The Skraup reaction, traditionally used for quinoline synthesis, involves condensing aniline derivatives with glycerol in the presence of sulfuric acid and oxidizing agents. For 2-chloro-3-ethyl-4-propylquinoline, this method requires pre-functionalized anilines bearing ethyl and propyl groups. A modified protocol involves:

- Starting Material : 3-ethyl-4-propylaniline synthesized via Friedel-Crafts alkylation of aniline with ethyl and propyl halides.

- Cyclization : Refluxing with glycerol, concentrated sulfuric acid, and nitrobenzene as an oxidant at 140–160°C for 6–8 hours.

- Chlorination : Post-cyclization treatment with chlorine gas (Cl₂) in acetic acid at 60–80°C introduces the 2-chloro substituent.

This method achieves yields of 55–65%, with purity dependent on recrystallization solvents such as ethanol or toluene.

Modern Chlorination Techniques

Direct Chlorination of Preformed Quinolines

Regioselective chlorination at the 2-position is achieved using phosphorus-based reagents:

- POCl₃/PCl₅ System : A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) (10:1 ratio) reacts with 3-ethyl-4-propylquinoline at 115°C for 2 hours, yielding 85–90% 2-chloro derivative.

- Solvent Optimization : Reactions in chlorobenzene or dichloromethane minimize side reactions, with dichloromethane enabling faster kinetics (1.5 hours).

Table 1: Chlorination Efficiency with Phosphorus Reagents

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃/PCl₅ | 115 | 2 | 89 | 98.5 |

| POCl₃ alone | 100 | 4 | 72 | 95 |

| SOCl₂ | 80 | 6 | 65 | 92 |

Catalytic Metal-Assisted Chlorination

Industrial patents highlight the use of iron or zinc catalysts to enhance chlorination efficiency:

- Zinc Powder : Adding 1–10 wt% zinc powder to a chlorine-saturated reaction mixture at 90°C reduces reaction time to 20 hours, achieving 98.5% purity post-recrystallization.

- Ferric Sulfate : Catalyzes electrophilic aromatic substitution, directing chlorine to the 2-position with 95% regioselectivity.

Industrial Production Processes

Large-Scale Skraup Modifications

Industrial adaptations of the Skraup reaction prioritize cost efficiency and solvent recovery:

Halogenation under pH Control

Patents disclose pH-regulated chlorination to suppress byproducts:

- Acidic Conditions (pH 2–5) : Achieved using hydrochloric or sulfuric acid, stabilizing the quinoline intermediate and preventing over-chlorination.

- Neutralization : Post-reaction adjustment to pH 7–8 with sodium bicarbonate quenches excess chlorine and precipitates the product.

Table 2: Industrial Chlorination Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 2–5 | +15% |

| Temperature (°C) | 80–90 | +20% |

| Catalyst (Zn/Fe) | 5–10 wt% | +25% |

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates cyclization and chlorination steps, reducing total synthesis time from 24 hours to 45 minutes. Initial trials report 78% yield with 97% purity.

Enzymatic Halogenation

Preliminary studies using flavin-dependent halogenases demonstrate selective 2-chlorination under mild conditions (30°C, pH 7). While yields remain low (35–40%), this method offers a greener alternative to traditional reagents.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethyl-4-propylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.

Scientific Research Applications

2-Chloro-3-ethyl-4-propylquinoline has several applications in scientific research:

Medicinal Chemistry: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties. This compound can be used as a scaffold for designing new therapeutic agents.

Materials Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-4-propylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

Key structural analogs and their substituent patterns are compared below:

Physicochemical Properties

- Melting Points: 2-Chloro-4-methyl-3-phenylquinoline: Not explicitly reported, but analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melt at 223–225°C . 3-(4-Chlorophenyl)-quinoline-chalcone hybrid: Melts at 453–455 K (180–182°C) . Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride: Molecular weight 370.25 g/mol; solubility likely influenced by the ester and chloromethyl groups .

- Synthetic Yields: Chalcone-quinoline hybrids (e.g., ) achieve ~72% yield via Claisen-Schmidt condensation . Pd-catalyzed cross-coupling reactions (e.g., ) yield 80–88% for esterified quinolines .

Crystallographic Insights

- Intermolecular Interactions: Quinoline derivatives with aromatic substituents (e.g., 4-phenyl) exhibit π-π stacking (centroid distances: 3.428–3.770 Å), stabilizing crystal structures .

- Software Tools: Programs like SHELXL and WinGX aid in refining crystallographic data for substituted quinolines .

Q & A

Q. How can researchers ensure compliance with ethical standards during synthesis and toxicity testing?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for handling hazardous intermediates (e.g., chlorinated byproducts). Safety Data Sheets (SDS) for analogous compounds mandate PPE (gloves, goggles) and fume hood use . Environmental release must be avoided per REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.